2-Oxoethyl 4-nitrobenzoate
Overview
Description
2-Oxoethyl 4-nitrobenzoate is a useful research compound. Its molecular formula is C9H7NO5 and its molecular weight is 209.16 g/mol. The purity is usually 95%.
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Scientific Research Applications
1. Synthesis and Structural Analysis
- 2-Oxoethyl nitrobenzoates have been synthesized and structurally analyzed, providing insights into their molecular structure and crystallography. For example, 2-(4-Chlorophenyl)-2-oxoethyl 3-nitrobenzoate, a related compound, has been synthesized and its structure confirmed by IR and single-crystal X-ray diffraction studies. The study highlights the stability of the molecule arising from hyper-conjugative interaction and charge delocalization, analyzed using NBO analysis. The HOMO and LUMO analysis are used to determine charge transfer within the molecule (Kumar et al., 2014).
2. Application in Biological Materials
- Nitrobenzoic acid derivatives, like 2-Oxoethyl 4-nitrobenzoate, have been used in the determination of sulfhydryl groups in biological materials. A study utilized a water-soluble aromatic disulfide derived from nitrobenzoic acid for this purpose, demonstrating its usefulness in biological contexts (Ellman, 1959).
3. Pharmaceutical Applications
- Some nitrobenzoic acid derivatives have shown promise as agents for treating infectious diseases like immunodeficiency diseases and tuberculosis. For instance, research on nitroaromatic and chloronitroaromatic compounds, including 4-nitrobenzoic acid, revealed their potential in designing new pharmaceutical ingredients with lower toxicity (Crisan et al., 2017).
4. Crystallization Process in Organic Acid-Base Systems
- The role of nitrobenzoic acid polymorphs in the crystallization process of organic acid-base multicomponent systems has been investigated, highlighting their importance in controlling the crystallization and solid-state transformations (Croitor et al., 2019).
5. Luminescence Studies
- Nitrobenzoic acid complexes have been studied for their luminescent properties, especially in coordination polymers involving lanthanide ions. The research offers insights into the photophysics of these materials and their potential applications in luminescence-based technologies (de Bettencourt-Dias & Viswanathan, 2006).
properties
IUPAC Name |
2-oxoethyl 4-nitrobenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO5/c11-5-6-15-9(12)7-1-3-8(4-2-7)10(13)14/h1-5H,6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZORBQWATWVPKS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)OCC=O)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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